REACTION_CXSMILES
|
[Li]CCCC.CCCCCC.[CH3:12][C:13]1[CH:17]=[CH:16][N:15]([CH:18]2[CH2:23][CH2:22][CH2:21][CH2:20][O:19]2)[N:14]=1.CO[B:26]1[O:30][C:29]([CH3:32])([CH3:31])[C:28]([CH3:34])([CH3:33])[O:27]1>C1COCC1>[CH3:12][C:13]1[CH:17]=[C:16]([B:26]2[O:30][C:29]([CH3:32])([CH3:31])[C:28]([CH3:34])([CH3:33])[O:27]2)[N:15]([CH:18]2[CH2:23][CH2:22][CH2:21][CH2:20][O:19]2)[N:14]=1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
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[Li]CCCC
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Name
|
|
Quantity
|
3.38 mL
|
Type
|
reactant
|
Smiles
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CCCCCC
|
Name
|
|
Quantity
|
1 g
|
Type
|
reactant
|
Smiles
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CC1=NN(C=C1)C1OCCCC1
|
Name
|
|
Quantity
|
12 mL
|
Type
|
solvent
|
Smiles
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C1CCOC1
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Name
|
|
Quantity
|
0.898 g
|
Type
|
reactant
|
Smiles
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COB1OC(C(O1)(C)C)(C)C
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Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CCCCCC
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Control Type
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AMBIENT
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Type
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CUSTOM
|
Details
|
The RM was stirred for 10 min
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Rate
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UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
STIRRING
|
Details
|
stirred at −70° C. for 1 h
|
Duration
|
1 h
|
Type
|
FILTRATION
|
Details
|
the product was filtered
|
Type
|
DISSOLUTION
|
Details
|
dissolved in water (10 mL)
|
Type
|
CUSTOM
|
Details
|
The water was evaporated off under reduced pressure
|
Type
|
EXTRACTION
|
Details
|
the aqueous residue extracted with EtOAc
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over Na2SO4
|
Type
|
CUSTOM
|
Details
|
the solvent was evaporated off under reduced pressure
|
Reaction Time |
10 min |
Name
|
|
Type
|
product
|
Smiles
|
CC1=NN(C(=C1)B1OC(C(O1)(C)C)(C)C)C1OCCCC1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |